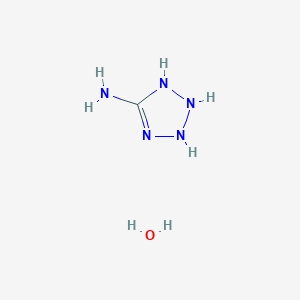

2,3-dihydro-1H-tetrazol-5-amine;hydrate

Description

Significance of Tetrazole Derivatives in Contemporary Chemical Research

Tetrazole derivatives are a pivotal class of heterocycles in modern chemical research, largely due to their structural and chemical versatility. nih.govacs.org Although not found in nature, their synthetic analogues have demonstrated a wide spectrum of applications, ranging from medicinal chemistry to materials science and the development of energetic materials. nih.govmdpi.comlifechemicals.com

In medicinal chemistry, the tetrazole ring is highly valued as a bioisostere of the carboxylic acid group and the cis-amide bond. nih.govacs.orglifechemicals.com This bioisosteric relationship means it can mimic the function of these groups in biological systems, often leading to improved metabolic stability and pharmacokinetic profiles. acs.org Consequently, tetrazole moieties are integral components of numerous FDA-approved drugs, including antihypertensive agents like Losartan and antibacterial medications such as Cefotiam. acs.orglifechemicals.comrug.nl The applications extend to potential anticancer, anticonvulsant, and anti-allergic agents, making it a privileged scaffold in drug discovery. researchgate.netnih.govmdpi.comnih.govresearchgate.net

In the realm of materials science, tetrazoles are utilized in photography and imaging technologies. nih.govacs.orgresearchgate.net Their ability to coordinate with metal ions has also led to the development of functional metal-organic frameworks (MOFs), which have applications in areas like gas storage. lifechemicals.com

Furthermore, the high nitrogen content and significant positive heats of formation of tetrazole compounds make them prime candidates for the development of advanced energetic materials. rsc.orgacs.orgresearchgate.net They are investigated as components in explosives and rocket propellants, and as environmentally benign gas generators due to the release of nitrogen gas upon decomposition. nih.govacs.orgrsc.org Research focuses on creating tetrazole-based materials that offer superior detonation performance and thermal stability compared to traditional explosives. rsc.orgnih.gov

Overview of 2,3-dihydro-1H-tetrazol-5-amine;hydrate (B1144303) as a Fundamental Synthon

2,3-dihydro-1H-tetrazol-5-amine;hydrate, commonly known in the literature as 5-aminotetrazole (B145819) monohydrate, is a foundational synthon for synthesizing a wide array of tetrazole derivatives. echemi.comcymitquimica.comnih.gov Its structure consists of a tetrazole ring substituted with an amino group, which provides a reactive site for further chemical modifications. nih.govsarchemlabs.com This commercially available, nitrogen-rich compound is a key starting material in diverse synthetic pathways. nih.govsarchemlabs.com

The utility of 5-aminotetrazole monohydrate as a synthon is well-documented. It serves as a reagent in condensation reactions for the formation of other heterocyclic systems, such as pyrimidines. echemi.comchemicalbook.com It is also the precursor for producing derivatives like 1-methyl-5-aminotetrazole (B134227) through reactions with reagents like dimethyl sulfate. chemicalbook.com

A significant area of its application is in the synthesis of high-energy materials. nih.gov The presence of the exocyclic amino group offers a handle for chemical modification, allowing for the introduction of additional explosophoric groups to tailor the energetic properties of the final molecule. nih.gov This has led to its use in the creation of novel energetic polymers and salts with high nitrogen content and specific performance characteristics. nih.govnih.gov The planar nature of the molecule and its hydrogen bonding capabilities in the hydrated crystalline form have been confirmed through structural analysis. wikipedia.org

Below is a table summarizing some of the key properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Common Name | 5-Aminotetrazole monohydrate chemicalbook.com |

| CAS Number | 15454-54-3 chemicalbook.com |

| Molecular Formula | CH₅N₅O chemicalbook.com |

| Molecular Weight | 103.08 g/mol echemi.comsarchemlabs.com |

| Appearance | White to light yellow powder echemi.comcymitquimica.com |

| Melting Point | ~203-204 °C (with decomposition) echemi.comsarchemlabs.com |

| Solubility | Soluble in water and ethanol (B145695) sarchemlabs.comchemicalbook.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Aminotetrazole monohydrate |

| Losartan |

| Cefotiam |

| 1-methyl-5-aminotetrazole |

Structure

3D Structure of Parent

Properties

Molecular Formula |

CH7N5O |

|---|---|

Molecular Weight |

105.10 g/mol |

IUPAC Name |

2,3-dihydro-1H-tetrazol-5-amine;hydrate |

InChI |

InChI=1S/CH5N5.H2O/c2-1-3-5-6-4-1;/h5-6H,(H3,2,3,4);1H2 |

InChI Key |

AXURIMSHRDDJSF-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNNN1)N.O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 1h Tetrazol 5 Amine;hydrate and Its Derivatives

Foundational Synthetic Approaches to the Tetrazole Ring System

The construction of the tetrazole ring is the cornerstone of synthesizing 5-aminotetrazole (B145819) and its derivatives. Over the years, several fundamental methods have been established, with cycloaddition reactions and classical preparations forming the historical basis of tetrazole chemistry.

[2+3] Cycloaddition Reactions

The [2+3] cycloaddition of azides with nitriles is the most direct and widely employed method for forming the 5-substituted 1H-tetrazole ring. acs.orgnih.gov This reaction involves the combination of a 1,3-dipole (azide) with a dipolarophile (nitrile). The mechanism can vary depending on the reactants and conditions. When organic azides are reacted with highly activated nitriles, the reaction is believed to proceed through a concerted [2+3] mechanism. acs.org

However, when using sodium azide (B81097) (NaN₃), particularly in the presence of a proton source, calculations suggest a stepwise mechanism is more favorable. acs.org This pathway involves the initial protonation of the nitrile, followed by a nucleophilic attack from the azide ion to form a stable intermediate, which then undergoes ring closure. acs.org The efficiency, yield, and reaction time of these cycloadditions can be significantly enhanced through catalysis.

Interactive Table 1: Catalysts in [2+3] Cycloaddition for Tetrazole Synthesis

| Catalyst | Substrates | Key Findings | Reference |

|---|---|---|---|

| Cobalt–nickel on magnetic mesoporous hollow spheres | Aromatic nitriles and sodium azide | High catalytic activity, excellent yields (up to 98%) in short times (8–44 minutes). Catalyst is recyclable and reusable. | rsc.org |

| Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine | Organonitriles and sodium azide | First homogeneous cobalt complex catalyst for this reaction, providing near-quantitative yields under mild conditions. | nih.gov |

| Copper(I) | Substituted thiourea (B124793) and sodium azide | Promotes the addition of the azide ion in the synthesis of 5-aminotetrazoles. | nih.gov |

| Copper acetate (B1210297) (Cu(OAc)₂) | Aldehydes, hydroxylamine, and [bmim]N₃ | Catalyzes a one-pot, three-component reaction to form 5-substituted 1H-tetrazoles in excellent yields. | organic-chemistry.org |

| Electrochemical (Metal- and oxidant-free) | Azides and hydrazones | A green protocol that is scalable and compatible with various functional groups. | rsc.org |

Historical and Classical Preparations

The first synthesis of 5-aminotetrazole was reported in 1892 by Johannes Thiele, who produced the compound through the reaction of aminoguanidine (B1677879) with nitrous acid. wikipedia.orgsciencemadness.org At the time, the compound was noted to crystallize as a monohydrate, though its exact structure was not yet known. wikipedia.org The correct structural formula was later established in 1901 by Arthur Hantzsch, who synthesized it via the reaction between cyanamide (B42294) and hydrazoic acid. wikipedia.org

A significant classical method is the Stolle procedure, which involves reacting dicyandiamide (B1669379) with aqueous hydrazoic acid (HN₃). google.com A major drawback of these early methods was the necessity of handling large quantities of hydrazoic acid, which is highly explosive and toxic. wikipedia.orggoogle.com To mitigate this risk, a modified approach using a mixture of sodium azide and hydrochloric acid was developed, which afforded the monohydrate product in a 73% yield. wikipedia.org

Modern and Efficient Synthetic Routes for 2,3-dihydro-1H-tetrazol-5-amine;hydrate (B1144303)

Contemporary synthetic chemistry prioritizes efficiency, safety, and sustainability. This has led to the development of advanced methodologies such as one-pot syntheses, multicomponent reactions, and novel catalytic systems to produce 5-aminotetrazole and its derivatives.

One-Pot Synthesis Strategies

One-pot syntheses are highly efficient as they allow multiple reaction steps to occur in a single reaction vessel, reducing the need for intermediate purification, saving time, and minimizing waste. wikipedia.orggoogle.com

Several one-pot strategies for 5-aminotetrazole have been developed:

From Cyanamide and Hydrazine (B178648): An efficient and controllable one-pot synthesis involves treating cyanamide with hydrazine hydrochloride to form aminoguanidine hydrochloride. wikipedia.org This intermediate is then diazotized and undergoes heat-induced cyclization to yield anhydrous 5-aminotetrazole with a 74% yield. wikipedia.org

From Hydrazine Hydrate: A patented method starts with hydrazine hydrate, which is converted to its salt using an inorganic acid. google.com The subsequent addition of cyanamide solution yields aminoguanidine salt. After diazotization and cyclization, the final product is obtained with a reported yield of up to 86% and a purity of 99.6%. google.com

From Aldehydes: A three-component, one-pot reaction of aldehydes, hydroxylamine, and 1-butyl-3-methylimidazolium azide ([bmim]N₃) provides 5-substituted 1H-tetrazoles. organic-chemistry.org This method avoids the use of toxic nitriles and employs a safer azide source. organic-chemistry.org

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a complex product that incorporates substantial parts of all starting materials. clockss.orgthieme-connect.de These reactions are prized for their atom economy, step efficiency, and ability to generate molecular diversity. researchgate.net

5-Aminotetrazole is an excellent building block for MCRs, often functioning as a 1,3-binucleophilic reagent where both the exocyclic amino group and a ring nitrogen atom participate in the reaction. clockss.orgthieme-connect.deresearchgate.net

Biginelli Reaction: This is a well-known MCR used to synthesize dihydropyrimidinones and their analogs. In variations involving 5-aminotetrazole, it reacts with aldehydes and a third component, such as β-ketoesters, 1,3-diketones, or amides of β-ketoacids, to produce tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. researchgate.netresearchgate.net

Ugi and Passerini Reactions: 5-Aminotetrazole is a key synthon in other named MCRs, which allow for the construction of complex heterocyclic compounds. thieme-connect.de

Bismuth-Promoted MCR: A three-component synthesis of 1-substituted 5-aminotetrazoles has been developed using various amines, phenyl isothiocyanate, and sodium azide, promoted by bismuth nitrate (B79036) under microwave heating. nih.gov This method avoids toxic desulfurizing agents and offers a simple filtration-based purification. nih.gov

Interactive Table 2: Examples of Multicomponent Reactions Involving 5-Aminotetrazole

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Biginelli Reaction | 5-Aminotetrazole, Aldehydes, β-Ketoesters (e.g., ethyl acetoacetate) | Dihydrotetrazolopyrimidine derivatives | Often catalyzed by a Brønsted acid like p-toluenesulfonic acid (pTSA). | researchgate.net |

| Biginelli-like Reaction | 5-Aminotetrazole, Aldehydes, 1,3-Diketones (e.g., dimedone) | Tetrahydrotetrazolo[5,1-b]quinazolinones | Can be catalyzed by iodine. | clockss.org |

| Three-Component Reaction | Amines, Phenyl isothiocyanate, Sodium azide | 1-Substituted 5-aminotetrazoles | Promoted by bismuth nitrate under microwave irradiation. | nih.gov |

| Four-Component Reaction | 5-Aminotetrazole, N-ethylpiperidin-4-one, Two equivalents of an aldehyde | Complex polycyclic structures | Less common than three-component reactions; can involve spontaneous oxidation. | clockss.org |

Catalyst-Mediated Syntheses

The use of catalysts is central to modern synthetic routes, offering milder reaction conditions, higher selectivity, and improved yields. The synthesis of 5-aminotetrazole and its derivatives benefits significantly from various catalytic systems.

The reactivity of 5-aminotetrazole's nucleophilic centers can be modulated by reaction conditions like pH, allowing for selective reactions. clockss.org The tetrazole ring can be deprotonated to increase its nucleophilicity, a property exploited in many catalyst-mediated syntheses. clockss.org

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (pTSA) are effective catalysts for Biginelli reactions that produce tetrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net In some cases, acetic acid can serve as both a catalyst and a green solvent. researchgate.net Lewis acids, such as bismuth salts, have also proven effective. nih.gov

Metal Catalysis: A range of metal-based catalysts are employed. As mentioned, cobalt and copper complexes are highly effective for [2+3] cycloaddition reactions. nih.govrsc.org Iodine has been reported as an efficient catalyst for the three-component reaction of 5-aminotetrazole, benzaldehydes, and dimedone, with yields ranging from 63-92%. clockss.org

Nanocatalysis: Advanced catalytic systems, such as cobalt-nickel nanoparticles supported on magnetic mesoporous hollow spheres, offer high efficiency and the significant advantage of being easily separable and reusable, aligning with the principles of green chemistry. rsc.org

Synthesis from Cyanoacetamides

A notable pathway for the synthesis of tetrazole derivatives involves the use of cyanoacetamides as starting materials. Specifically, 2-(1H-tetrazol-5-yl)acetamide derivatives can be synthesized via a [2+3] cycloaddition reaction. researchgate.net This method involves reacting various N-substituted 2-cyanoacetamide (B1669375) derivatives with an azide source, typically sodium azide. researchgate.netnih.gov

The reaction is generally carried out in the presence of an activating agent, such as triethylamine (B128534) hydrochloride, in a suitable solvent like toluene. researchgate.netacs.org The process requires heating, with temperatures around 90°C for extended periods, often up to 20 hours, to ensure the completion of the cyclization. researchgate.netacs.org This approach provides access to a library of 5-substituted 1H-tetrazoles bearing an acetamide (B32628) functional group, demonstrating a broad reaction scope and yielding products in excellent yields. acs.org

Table 1: Synthesis of 2-(1H-tetrazol-5-yl)acetamide Derivatives This table is representative of the synthesis described in the literature. Specific yields and substituents may vary based on detailed experimental conditions.

| Entry | R1 Substituent | R2 Substituent | Product | Yield (%) |

| 1 | H | Phenyl | 2-phenyl-2-(1H-tetrazol-5-yl)acetamide | High |

| 2 | H | 4-Chlorophenyl | 2-(4-chlorophenyl)-2-(1H-tetrazol-5-yl)acetamide | High |

| 3 | H | Naphthyl | 2-naphthyl-2-(1H-tetrazol-5-yl)acetamide | High |

| 4 | Methyl | Cyclohexyl | 2-cyclohexyl-N-methyl-2-(1H-tetrazol-5-yl)acetamide | High |

Synthetic Strategies for Advanced 2,3-dihydro-1H-tetrazol-5-amine;hydrate Derivatives

The versatile structure of 5-aminotetrazole allows for extensive modification, leading to the development of advanced derivatives with tailored properties. These strategies focus on introducing various substituents onto the tetrazole ring or the exocyclic amine.

Strategies for Substituted Tetrazoles

A primary goal in the synthesis of advanced 5-aminotetrazole derivatives is the introduction of substituents at the N1, N2, or C5 positions. Various methods have been established to achieve this, often starting from simple, readily available precursors.

From Nitriles and Cyanamides: The reaction between nitriles and azides is a fundamental and widely used method for forming the tetrazole ring. organic-chemistry.org To improve reaction efficiency and substrate scope, particularly for less reactive nitriles, catalysts such as zinc salts are employed, facilitating the synthesis in aqueous media. organic-chemistry.org This method is versatile, accommodating aromatic, alkyl, and vinyl nitriles, as well as thiocyanates and cyanamides. organic-chemistry.org The direct reaction of cyanamide with hydrazoic acid (often generated in situ from sodium azide and an acid) is a classic route to the parent 5-aminotetrazole. wikipedia.org

From Thioureas: A general and high-yielding method for producing mono-, di-, and trisubstituted 5-aminotetrazoles utilizes thioureas as starting materials. nih.govgoogle.com The reaction is typically promoted by a thiophilic agent, such as mercury(II) chloride, which facilitates the attack of an azide anion on the thiourea. nih.gov This proceeds through a guanyl azide intermediate, which then undergoes electrocyclization to form the final tetrazole product. nih.govgoogle.com

From Primary Amines: 1-Substituted 5-aminotetrazoles can be efficiently synthesized from the reaction of primary amines with cyanogen (B1215507) azide. researchgate.net This process occurs under mild conditions in an acetonitrile/water mixture. researchgate.net The reaction generates imidoyl azide intermediates, which subsequently cyclize to yield the desired 1-substituted aminotetrazoles in good yields. researchgate.net This strategy is also effective for creating bis- and tris-aminotetrazole derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs offer an efficient strategy for constructing complex molecular scaffolds in a single step. For tetrazole synthesis, the Ugi-tetrazole four-component reaction is a powerful example, though it does not typically yield 1,5-disubstituted 5-aminotetrazoles. However, other MCRs, such as the three-component condensation of 3-acetyl coumarin, aromatic aldehydes, and 5-aminotetrazole, have been developed to produce complex derivatives like tetrazolo[1,5-a]pyrimidinyl-2H-chromen-2-ones. youtube.com

Table 2: Overview of Synthetic Strategies for Substituted 5-Aminotetrazoles

| Strategy | Key Reagents | Type of Substitution | Reference |

| From Nitriles | Organic nitrile, NaN₃, ZnCl₂ | C5-Substituted | organic-chemistry.org |

| From Thioureas | Substituted thiourea, NaN₃, HgCl₂ | N- and C5-Substituted | nih.gov |

| From Primary Amines | Primary amine, Cyanogen azide (CNN₃) | N1-Substituted | researchgate.net |

| Schiff Base Formation | 5-Aminotetrazole, Aromatic aldehyde | N-Substituted (exocyclic) | organic-chemistry.org |

Formation of Hybrid Heterocyclic Systems

The 5-aminotetrazole core serves as a versatile building block for the synthesis of fused and bridged heterocyclic systems. Its ability to act as a 1,3-binucleophile, utilizing the exocyclic amino group and a ring nitrogen, is central to these transformations. ajol.info

One common approach is the construction of fused pyrimidine (B1678525) rings. The Biginelli reaction, a three-component condensation, can be adapted using 5-aminotetrazole, an aldehyde, and a β-dicarbonyl compound to synthesize tetrazolo[1,5-a]pyrimidine derivatives. youtube.com These reactions can be catalyzed by Brønsted acids like p-toluenesulfonic acid (pTSA) or conducted under solvent-free conditions. youtube.com

More complex polycyclic systems can also be accessed. For instance, a four-component reaction involving 5-aminotetrazole, glyoxal, and two molecules of a 1,3-diketone (like cyclohexane-1,3-dione) can lead to the formation of intricate pentacyclic structures such as indolo[1,2-c]tetrazolo[1,5-a]quinazoline-8,10-diones.

Furthermore, strategies exist for creating hybrid molecules where the aminotetrazole ring is linked to another heterocyclic system via a bridge. A methylene (B1212753) bridge strategy has been used to connect 5-aminotetrazole to a dinitropyrazole moiety. wikipedia.org This involves reacting an intermediate like 1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine with 5-aminotetrazole in the presence of a base, yielding two isomeric methylene-bridged products. wikipedia.org

Table 3: Examples of Hybrid Heterocyclic Systems from 5-Aminotetrazole

| Reactants | Resulting Hybrid System | Reference |

| 5-Aminotetrazole, Aldehyde, β-Diketone | Tetrazolo[1,5-a]pyrimidine | youtube.com |

| 5-Aminotetrazole, Glyoxal, Cyclohexane-1,3-dione | Indolo[1,2-c]tetrazolo[1,5-a]quinazoline | |

| 5-Aminotetrazole, 1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine | Methylene-bridged Tetrazole-Pyrazole | wikipedia.org |

| 5-Aminotetrazole, Aromatic Aldehyde, Methyl Acetopyruvate | Tetrazolo[1,5-a]pyrimidine | ajol.info |

Structural Elucidation and Tautomeric Equilibrium of 2,3 Dihydro 1h Tetrazol 5 Amine;hydrate

Molecular Conformation and Planarity

The molecular structure of 5-aminotetrazole (B145819), in both its anhydrous and monohydrated forms, has been consistently shown to be planar. wikipedia.org X-ray crystallography studies confirm this planarity, which extends to include the exocyclic amino group. wikipedia.orgiucr.org This flatness is indicative of a significant degree of electronic conjugation throughout the molecule. iucr.org The arrangement of atoms in a single plane is a crucial feature that influences the compound's intermolecular interactions and packing in the solid state. The hydrogen bonding patterns observed in the crystal structure of the monohydrate further support a planar conformation where the imino hydrogen is located on the nitrogen atom adjacent to the carbon atom of the ring. wikipedia.org

Prototropic Tautomerism and Isomeric Stability

Prototropic tautomerism is a key characteristic of 5-aminotetrazole, where the molecule exists as an equilibrium mixture of different isomers that differ in the location of a proton.

1H and 2H Tautomeric Forms

The most significant tautomers of 5-aminotetrazole are the 1H and 2H forms, which are distinguished by the position of the hydrogen atom on the tetrazole ring. rsc.orgnih.gov In addition to these amino forms, an imino tautomer (5-imino-1H,4H-tetrazole) also exists. rsc.org

The relative stability of these tautomers is highly dependent on the physical state. In the solid state, the 1H-tautomer is predominantly observed. researchgate.net For instance, crystallographic analysis of anhydrous 5-aminotetrazole determined its structure to consist of the 1H-form. rsc.orgrsc.org Conversely, theoretical studies of the molecule in the gas phase indicate that the 2H-tautomer is the most energetically preferred form. nih.govresearchgate.net The energy barrier for the tautomerization reaction from the 1H-amino form (b) to the 2H-amino form (c) is significant, calculated to be 45.66 kcal/mol, with a reaction energy of 2.67 kcal/mol. nih.gov

Table 1: Investigated Tautomers of 5-Aminotetrazole in the Gas Phase This table is interactive. You can sort and filter the data.

| Tautomer Name | Form | Relative Stability |

|---|---|---|

| 2H-5-amino-tetrazole | Amino | Most energetically preferred in gas phase nih.gov |

| 1H-5-amino-tetrazole | Amino | Predominant form in the solid state researchgate.net |

| 1H, 4H-5-imino-tetrazole | Imino | Less stable than amino forms nih.gov |

| 1H, 2H-5-imino-tetrazole | Imino | Less stable than amino forms nih.gov |

Influence of Solvent and Substituents on Tautomeric Preferences

The equilibrium between tautomers can be significantly influenced by the surrounding solvent and the presence of substituent groups on the tetrazole ring. Solvents can differentially solvate and stabilize one tautomer over another, thereby shifting the equilibrium. nih.govmdpi.com For example, increasing the polarity of the solvent can enhance the electron-donating or electron-accepting abilities of substituents, which in turn affects tautomeric stability. nih.gov In studies of similar heterocyclic systems like purines, polar solvents were found to change tautomeric preferences; for instance, in 8-aminopurine, the N7H tautomer becomes more stable than the N9H form in aqueous solutions. nih.gov

Substituents also play a critical role. Electron-donating groups like an amino group (-NH2) and electron-withdrawing groups like a nitro group (-NO2) can alter the electronic structure and stability of the tautomeric forms. rsc.org Studies on substituted azidotriazoles, for example, have shown that an -NH2 group facilitates 1H/2H tautomerization, while a -NO2 group has the opposite effect. rsc.org This suggests that the electronic nature of substituents directly impacts the energy barriers and relative stabilities of the corresponding tautomers.

Intermolecular Interactions and Hydrate (B1144303) Structure

In the solid state, 2,3-dihydro-1H-tetrazol-5-amine;hydrate forms a complex, three-dimensional network held together by extensive hydrogen bonding. iucr.org The crystal structure of the monohydrate reveals that every atom, with the exception of the carbon atom, participates in this hydrogen-bonding network. iucr.org

The water molecule is integral to the structure, acting as both a hydrogen bond donor and acceptor. It links adjacent 5-aminotetrazole molecules. The hydrogen atoms of the water molecule form bonds with nitrogen atoms of the tetrazole ring, while the oxygen atom accepts hydrogen bonds from the amino group and a ring nitrogen of neighboring molecules. iucr.org This intricate web of interactions involves the amino group's hydrogens, the water molecule's hydrogens, and the nitrogen atoms of the tetrazole ring, creating a stable, packed structure. iucr.org

Advanced Crystallographic Investigations

The crystal structures of both the monohydrate and anhydrous forms of 5-aminotetrazole have been elucidated using advanced techniques.

The structure of 5-aminotetrazole monohydrate was determined by single-crystal X-ray diffraction, with phases obtained directly through the symbolic addition procedure. iucr.org It crystallizes in the monoclinic space group P21/c. iucr.orgrsc.org

Determining the crystal structure of anhydrous 5-aminotetrazole proved more challenging as it is typically only available in powder form. rsc.org Its structure was ultimately solved using a combination of powder X-ray diffraction (PXRD), Rietveld analysis, and density functional theory (DFT) calculations. rsc.orgrsc.org The anhydrous form crystallizes in the orthorhombic space group P212121 and consists of the 1H-tautomer. rsc.orgrsc.org High-pressure studies on the anhydrous form showed that this orthorhombic phase remains stable up to at least 11.6 GPa. rsc.orgrsc.org

Furthermore, crystallographic studies have been extended to various salts of anionic 5-aminotetrazole, such as with tetramethylammonium (B1211777) and cystamine (B1669676) cations. mdpi.com These investigations reveal how the 5-aminotetrazole anion arranges itself in different crystalline environments, forming structures like hydrogen-bonded ribbons and layers. mdpi.com

Table 2: Crystallographic Data for 5-Aminotetrazole Forms This table is interactive. You can sort and filter the data.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 5-Aminotetrazole Monohydrate | CH3N5 · H2O | Monoclinic | P21/c | 6.41 | 7.29 | 9.85 | 90.25 | iucr.org |

Chemical Reactivity and Derivatization Studies of 2,3 Dihydro 1h Tetrazol 5 Amine;hydrate

Fundamental Reactivity Patterns

The reactivity of 5-aminotetrazole (B145819) is dictated by the presence of several nucleophilic sites and its ability to participate in various reaction types.

Nucleophilic and Electrophilic Characteristics

5-Aminotetrazole possesses several nucleophilic centers: the exocyclic amino group and the nitrogen atoms of the tetrazole ring. researchgate.netclockss.org This allows it to function as a 1,3-binucleophile, where the exocyclic amino group and a neighboring ring nitrogen atom participate in reactions. researchgate.netclockss.org The nucleophilicity of the tetrazole ring can be enhanced upon deprotonation, a process that can be controlled by adjusting the reaction pH. researchgate.netclockss.org

The exocyclic amino group is reactive and provides opportunities for chemical modification. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to examine the nucleophilicity and electrophilicity of related tetrazole derivatives to understand their reactivity in reactions like N-alkylation. mdpi.com The amine functional group imparts basicity, enabling it to engage in nucleophilic substitution reactions. cymitquimica.com

Cyclization Reactions

The binucleophilic nature of 5-aminotetrazole makes it a valuable synthon in multicomponent reactions (MCRs) for the synthesis of fused heterocyclic systems. wikipedia.orgresearchgate.net In these reactions, it typically involves the exocyclic amino group and an adjacent endocyclic nitrogen atom. clockss.org

Notable examples include:

Biginelli Reaction: 5-aminotetrazole can replace urea (B33335) in the Biginelli reaction, reacting with aldehydes and β-ketoesters or their derivatives to form tetrazolo[1,5-a]pyrimidines. researchgate.net For instance, the reaction with acetoacetamides and benzaldehyde (B42025) or p-anisaldehyde in DMF has been reported to yield 7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides. researchgate.net

Mannich Reaction: While not as extensively documented for 5-aminotetrazole, it can participate in Mannich-type reactions. researchgate.netclockss.org

These cyclization reactions demonstrate the utility of 5-aminotetrazole in generating molecular complexity from simple starting materials in a single step. researchgate.net

Oxidation and Reduction Pathways

The 5-aminotetrazole core can undergo oxidation, particularly at the amino group. A significant oxidation pathway involves its conversion to 5-nitrotetrazole, an energetic material. researchgate.net This transformation can be achieved in a single-pot synthesis using potassium superoxide (B77818) as the oxidizing agent, which offers a route that avoids more sensitive intermediates. researchgate.net The versatility of the C-amine allows for various chemical transformations, and its oxidized form, 1-hydroxy-5-aminotetrazole (HAT), is another important derivative in energetics. acs.org

Reduction reactions are less commonly emphasized in the primary reactivity of 5-aminotetrazole itself. However, reductive pathways are crucial in the modification of its derivatives. For example, 1-benzyloxy-5-aminotetrazole can be debenzylated via catalytic hydrogenation (a reduction process) using a Pd/C catalyst to yield 1-hydroxy-5-aminotetrazole. acs.org

Functionalization and Derivatization Strategies

The reactive sites on 5-aminotetrazole allow for a wide range of functionalization and derivatization reactions, enabling the synthesis of novel molecules with tailored properties.

Formation of Schiff Bases and Hydrazone Derivatives

The exocyclic amino group of 5-aminotetrazole readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). ajol.inforesearchgate.net This reaction typically involves refluxing 5-aminotetrazole with various aldehydes in a solvent like ethanol (B145695), often with an acid catalyst such as glacial acetic acid. ajol.info The formation of the azomethine (C=N) group is a key step in creating these derivatives. researchgate.net

The general mechanism is analogous to hydrazone formation, where the nucleophilic amine attacks the carbonyl carbon of the aldehyde or ketone. libretexts.orgquimicaorganica.org This is followed by dehydration to yield the final Schiff base. quimicaorganica.org These reactions are often efficient, with reported yields ranging from 80 to 88%. ajol.info

Table 1: Examples of Schiff Base Synthesis from 5-Aminotetrazole

| Aldehyde Reactant | Reaction Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| o-Vanillin | Ethanol, Glacial Acetic Acid, Reflux 8h | o-Vanillin Schiff Base of 5-Aminotetrazole | 80-88% | ajol.info |

| 3-Hydroxybenzaldehyde | Ethanol, Glacial Acetic Acid, Reflux 8h | 3-Hydroxybenzaldehyde Schiff Base of 5-Aminotetrazole | 80-88% | ajol.info |

| Various Aromatic Aldehydes | Condensation Reaction | 5-Aminotetrazole Schiff Bases | Good Yields | ajol.info |

Hydrazone derivatives are structurally related to Schiff bases and are formed from the reaction of hydrazine (B178648) with aldehydes or ketones. libretexts.org The reactivity of the amino group in 5-aminotetrazole is analogous to that of hydrazine in these condensation reactions. ajol.infolibretexts.org

Alkylation and Acylation Reactions

Alkylation of 5-aminotetrazole is a common derivatization strategy. The reaction can be complex as it can occur on the nitrogen atoms of the tetrazole ring or the exocyclic amino group. nih.govacs.org Alkylation in basic media typically yields a mixture of N-1 and N-2 substituted isomers. nih.gov For example, the reaction of 5-aminotetrazole with benzyl (B1604629) bromide in the presence of a base like K2CO3 can produce both 1-benzyl- and 2-benzyl-5-aminotetrazole. mdpi.com The ratio of these isomers can be influenced by reaction conditions. mdpi.comnih.gov In some cases, alkylation can lead to 1,4-dialkyl-5-imino-4,5-dihydrotetrazoles. acs.org

Table 2: Regioisomers from Alkylation of 5-Aminotetrazole Derivatives

| Reactant | Alkylating Agent | Isomer 1 | Isomer 2 | Reference |

|---|---|---|---|---|

| 5-Aminotetrazole | Generic Alkylating Agents | N-1 Substituted Isomer | N-2 Substituted Isomer | nih.gov |

| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl Bromide | 1,5-disubstituted derivative | 2,5-disubstituted derivative | mdpi.com |

Acylation reactions, involving the introduction of an acyl group (R-C=O), also target the nucleophilic centers of 5-aminotetrazole. acs.orgacs.org These reactions are a key method for modifying the compound's structure and properties. acs.org

Metal Complexation Studies

The compound 2,3-dihydro-1H-tetrazol-5-amine, commonly known as 5-aminotetrazole (often abbreviated as ATZ), demonstrates significant versatility as a ligand in coordination chemistry. Its molecular structure features a tetrazole ring and an exocyclic amino group, both of which contain potential donor atoms. This allows 5-aminotetrazole to coordinate with a variety of metal ions, acting as either a monodentate or a bridging ligand. Research into its metal complexes has revealed a range of coordination modes and geometries, influenced by the metal ion, the counter-anion present, and the synthesis conditions.

A variety of metal complexes with 5-aminotetrazole have been synthesized, including those with transition metals such as cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). iaea.org These studies have shown that 5-aminotetrazole can coordinate to metal centers through the nitrogen atoms of the tetrazole ring or, in some cases, act as a bridging ligand connecting multiple metal ions. iaea.org The resulting complexes often exhibit distorted octahedral or tetrahedral geometries. iaea.org

Detailed Research Findings

The coordination chemistry of 5-aminotetrazole has been explored with several first-row transition metals. The ligand typically binds to metal ions through one of the nitrogen atoms of the tetrazole ring.

For instance, a known cobalt complex, tetrachlorobis(5-aminotetrazole)cobalt(II), illustrates the coordination of the ligand to a metal center. wikipedia.org In many instances, 5-aminotetrazole acts as a bridging ligand, linking two different metal ions through two of its nitrogen atoms. iaea.org In complexes with the general formula M(ATE)3Cl2, where M can be Co(II) or Ni(II), the metal center adopts a distorted octahedral coordination, forming an MN6 unit. iaea.org This suggests that the metal ion interacts with the nitrogen atoms of the 5-aminotetrazole ligands. iaea.org

In the case of copper(II) complexes, such as Cu(ATE)2(NO3)2, an octahedral geometry is also observed. iaea.org However, in this complex, the coordination sphere of the copper ion is CuN4O2, indicating that the nitrate (B79036) groups also participate in the coordination. iaea.org

A detailed structural analysis has been performed on a mixed-ligand copper(II) complex with the formula [Cu(PTS)2(ATZ)2(H2O)2], where PTS is p-toluenesulfonate and ATZ is 5-aminotetrazole. The central copper(II) ion is in a six-coordinate, distorted octahedral environment. The coordination is achieved by two nitrogen atoms from two separate 5-aminotetrazole ligands and four oxygen atoms from two water molecules and two p-toluenesulfonate ions. In this complex, the 5-aminotetrazole ligand coordinates in a monodentate fashion through the N(4) atom of the tetrazole ring.

The table below summarizes the crystallographic data for this copper(II) complex.

| Parameter | Value |

|---|---|

| Chemical Formula | C16H24CuN10O8S2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.079(4) |

| b (Å) | 6.088(3) |

| c (Å) | 14.632(4) |

| β (°) | 105.268(4) |

| Volume (ų) | 1209.8(5) |

| Z | 2 |

While extensive research has been conducted on the coordination chemistry of 5-aminotetrazole and its derivatives, detailed crystallographic data for simple nitrate or chloride complexes of Co(II), Ni(II), and Zn(II) with the parent 2,3-dihydro-1H-tetrazol-5-amine ligand are not widely available in the reviewed literature. However, the existing data for related complexes provide a solid foundation for understanding the coordination behavior of this versatile ligand.

Table of Chemical Compounds

| Chemical Name | Abbreviation/Formula |

| 2,3-dihydro-1H-tetrazol-5-amine | ATZ / CH3N5 |

| Cobalt(II) chloride | CoCl2 |

| Nickel(II) chloride | NiCl2 |

| Copper(II) nitrate | Cu(NO3)2 |

| p-toluenesulfonate | PTS / C7H7SO3- |

| Copper(II) sulfate | CuSO4 |

| Nickel(II) perchlorate (B79767) | Ni(ClO4)2 |

| Zinc(II) chloride | ZnCl2 |

| Cadmium(II) nitrate | Cd(NO3)2 |

| [Cu(PTS)2(ATZ)2(H2O)2] | C16H24CuN10O8S2 |

| tetrachlorobis(5-aminotetrazole)cobalt(II) | [CoCl2(C2H4N4)4] |

| Cu(ATE)2(NO3)2 | C2H4CuN12O6 |

| M(ATE)3Cl2 | C3H9Cl2MN15 (M=Co, Ni) |

Advanced Computational and Theoretical Investigations of 2,3 Dihydro 1h Tetrazol 5 Amine;hydrate

Theoretical Studies on Reaction Mechanisms

Theoretical and computational chemistry have provided significant insights into the potential reaction mechanisms of 5-aminotetrazole (B145819) (5-ATZ), the parent compound of 2,3-dihydro-1H-tetrazol-5-amine;hydrate (B1144303). These studies, primarily employing Density Functional Theory (DFT) and high-level ab initio methods like G3, have explored various facets of its reactivity, including tautomerism, unimolecular and bimolecular decomposition pathways, and the influence of the physical state on these processes. While direct computational studies on the hydrated form are not extensively available in the reviewed literature, the established mechanisms for the anhydrous compound provide a crucial foundation for understanding its chemical behavior.

5-Aminotetrazole can exist in several tautomeric forms, with the primary ones being the amino and imino tautomers, as well as the 1H and 2H annular tautomers of the amino form. Theoretical calculations have been instrumental in determining the relative stabilities of these isomers, which is critical as the dominant isomer is likely to be the starting point for subsequent reactions.

Studies have shown that in the gas phase, the 2H-amino tautomer (2H-5-ATZ) is generally the most stable isomer. nih.govresearchgate.net However, in the condensed phase, such as in the melt, the 1H-amino tautomer (1H-5-ATZ) is predicted to be slightly more stable. nih.govresearchgate.net The imino form is consistently found to be significantly less stable than the amino forms in both phases. nih.govresearchgate.net This energetic difference suggests that the imino tautomer is less likely to play a direct role in the primary decomposition pathways under thermal conditions. nih.govresearchgate.netnih.gov

Table 1: Calculated Relative Stabilities of 5-Aminotetrazole Tautomers

| Tautomer/Isomer | Phase | Computational Method | Relative Energy (kcal/mol) | Reference |

| 1H-5-aminotetrazole (1H-5-ATZ) | Gas | G3//B3LYP | 2.8 | nih.gov |

| 2H-5-aminotetrazole (2H-5-ATZ) | Gas | G3//B3LYP | 0.0 | nih.gov |

| 5-iminotetrazole (5-ITZ) | Gas | G3//B3LYP | ~10 | nih.gov |

| 1H-5-aminotetrazole (1H-5-ATZ) | Melt (PCM) | G3//B3LYP | 0.0 | nih.gov |

| 2H-5-aminotetrazole (2H-5-ATZ) | Melt (PCM) | G3//B3LYP | ~0.5 | nih.gov |

| 5-iminotetrazole (5-ITZ) | Melt (PCM) | G3//B3LYP | ~10 | nih.gov |

Note: The table is based on data from theoretical studies and illustrates the relative energy differences between the major tautomers. PCM refers to the Polarizable Continuum Model used to simulate the solvent/melt environment.

Theoretical investigations have identified several unimolecular decomposition pathways for the amino tautomers of 5-ATZ. The primary and most studied pathways involve the elimination of either dinitrogen (N₂) or hydrazoic acid (HN₃).

The elimination of N₂ from the tetrazole ring is consistently predicted to be a dominant unimolecular decomposition channel for both the 1H- and 2H-amino isomers. nih.govnih.govnih.govresearchgate.net This reaction proceeds through a concerted ring-opening and N₂ extrusion, leading to the formation of a metastable aminocyanamide (B14148488) or related species. nih.govresearchgate.net

The elimination of HN₃ is another viable pathway, particularly for the imino tautomer. nih.govresearchgate.net For the amino tautomers, this pathway is generally calculated to have a higher activation barrier compared to N₂ elimination in the gas phase. nih.govresearchgate.net

Table 2: Calculated Activation Barriers for Unimolecular Decomposition of 5-Aminotetrazole Tautomers

| Reactant Tautomer | Decomposition Products | Computational Method | Activation Barrier (kJ/mol) | Reference |

| 1H-5-aminotetrazole (1H-5-ATZ) | N₂ + CH₃N₃ (metastable) | CCSD(T)//B3LYP | 169.2 | nih.govresearchgate.net |

| 2H-5-aminotetrazole (2H-5-ATZ) | N₂ + CH₃N₃ (metastable) | CCSD(T)//B3LYP | 153.7 | nih.govresearchgate.net |

| 5-iminotetrazole (5-ITZ) | HN₃ + NH₂CN | CCSD(T)//B3LYP | 199.5 | nih.govresearchgate.net |

| 5-aminotetrazole (5-ATZ) | HN₃ + NH₂CN | CCSD(T)/6-311G** | - | rsc.org |

Note: The activation barriers can vary depending on the computational level of theory and the specific reaction coordinates considered.

In the condensed phase, such as in the melt or crystalline state, bimolecular reactions are thought to play a significant role in the decomposition of 5-ATZ. nih.govnih.govnih.gov Theoretical studies have shown that hydrogen bonding between two 5-ATZ molecules can significantly lower the activation barriers for decomposition reactions. nih.gov

One important bimolecular pathway involves the intermolecular transfer of a proton, which can facilitate the elimination of HN₃. nih.govnih.gov This is in contrast to the gas-phase unimolecular decomposition where N₂ elimination is favored. The formation of hydrogen-bonded dimers is a key feature of the condensed phase and is believed to be a crucial factor in the initial stages of thermal decomposition. nih.govnih.gov

While direct computational studies on the reaction mechanisms of 2,3-dihydro-1H-tetrazol-5-amine;hydrate are scarce, the role of the water molecule can be inferred from general principles of computational chemistry and studies on related systems. The water molecule is likely to be involved in the reaction mechanism in several ways:

Proton Transfer Catalyst: The water molecule can act as a proton shuttle, facilitating intermolecular or intramolecular proton transfers. This can lower the activation energy for certain decomposition pathways, such as those involving tautomerization or the elimination of species like HN₃.

Stabilization of Transition States: Through hydrogen bonding, the water molecule can stabilize charged or highly polar transition states. This stabilization would lower the activation barrier and accelerate the reaction rate.

Solvation Effects: The single water molecule can be considered a microsolvation environment. Its presence can alter the relative energies of reactants, intermediates, and transition states compared to the gas phase, potentially favoring different reaction pathways.

Direct Participation: It is also possible for the water molecule to act as a reactant, for instance, in hydrolysis reactions of intermediates formed during the decomposition process.

Computational studies on the water-assisted decomposition of other organic compounds have shown that even a single water molecule can significantly alter reaction mechanisms and energetics. researchgate.net Therefore, it is reasonable to hypothesize that the decomposition of this compound may proceed through pathways with lower activation energies or different product distributions compared to its anhydrous counterpart. Further dedicated theoretical investigations are necessary to fully elucidate the specific mechanistic role of the hydrate water molecule.

Applications of 2,3 Dihydro 1h Tetrazol 5 Amine;hydrate and Its Derivatives Beyond Pharmacology

Industrial Chemical Processes

The compound 2,3-dihydro-1H-tetrazol-5-amine, commonly known as 5-aminotetrazole (B145819) (5-AT), and its hydrated form have garnered significant interest in various industrial chemical processes, primarily due to their high nitrogen content (82.3%), thermal stability, and role as a versatile chemical building block. wikipedia.orgresearchgate.netsarchemlabs.com Its applications extend beyond pharmacology into areas such as gas generation for automotive safety, pyrotechnics, and the synthesis of complex chemical structures. cognitivemarketresearch.comchemicalbook.com

In addition to airbags, 5-aminotetrazole is utilized in other pyrotechnic applications, including fireworks and military flares. cognitivemarketresearch.comchemicalbook.com Its high energy potential contributes to the desired effects in these devices.

Beyond its use in energetic materials, 5-aminotetrazole serves as a valuable synthon, or building block, in heterocyclic chemistry. wikipedia.orgcognitivemarketresearch.com It can act as a 1,3-binucleophilic reagent in various multicomponent reactions (MCRs), which are efficient chemical processes that combine three or more components in a single step. researchgate.net This reactivity allows for the synthesis of a wide range of more complex heterocyclic compounds. researchgate.net

Furthermore, 5-aminotetrazole and its derivatives function as ligands in the field of coordination chemistry. They can coordinate with various metal ions to form coordination polymers, which are materials with diverse and potentially useful structural and magnetic properties. acs.orgrsc.org For instance, manganese(II) coordination polymers have been synthesized using the 5-aminotetrazolate ligand, resulting in three-dimensional frameworks with interesting magnetic behaviors. acs.org Similarly, derivatives like 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole have been used to create coordination polymers with cobalt, zinc, and cadmium, forming two-dimensional layers that can be extended into three-dimensional supramolecular structures through hydrogen bonding. rsc.org

The development of energetic polymers based on 5-aminotetrazole is another area of active research. By incorporating the 5-aminotetrazole heterocycle into a polymer backbone, materials with enhanced density and nitrogen content can be produced, which are of interest as energetic binders in propellant formulations. mdpi.com

Research Findings in Gas Generant Formulations

Studies have systematically investigated the performance of 5-aminotetrazole-based gas generants by comparing them with other materials and by varying the formulation. In one such study, gas generators based on 5-aminotetrazole (5-AT) were compared with those based on azodicarbonamide (B1663908) (ADC), a common gas-generating material. researchgate.net The results indicated that certain 5-AT formulations exhibit superior performance in terms of specific volume and gas production. researchgate.net

For example, a formulation consisting of 5-AT, potassium perchlorate (B79767) (KClO₄), ferric oxide (Fe₂O₃), and manganese dioxide (MnO₂) was found to have a high specific volume, an acceptable combustion temperature of 1466.07 K, and could generate pressures up to 1.79 MPa, highlighting its potential for use in automotive airbags. researchgate.netfigshare.com The addition of metal oxides like Fe₂O₃ and MnO₂ can act as catalysts, influencing the combustion properties of the mixture. researchgate.net

Another area of investigation involves the use of 5-aminotetrazole nitrate (B79036) (5-ATN) in gas generant compositions. Research on 5-ATN with different oxidizing agents, such as potassium nitrate (KNO₃) and strontium nitrate (Sr(NO₃)₂), has provided insights into their performance characteristics. scientific.netscite.ai

The table below summarizes the findings from a comparative study of 5-AT based gas generators with different oxidants.

Another study focused on the properties of 5-aminotetrazole nitrate (5-ATN) based gas generants. The table below outlines the performance of different 5-ATN formulations.

Derivatives in Coordination Polymers

The versatility of 5-aminotetrazole extends to its use as a ligand in creating coordination polymers with unique structural and physical properties. Researchers have synthesized and characterized several such polymers.

For instance, two new manganese(II) coordination polymers, designated as compounds 1 and 2, were prepared using the 5-aminotetrazolate (atz) ligand under hydrothermal conditions. acs.org These compounds exhibit complex three-dimensional structures. Compound 1 has a (3,4)-connected topology, while compound 2 features an unprecedented (4,6)-connected topological net. acs.org

In another study, a derivative, 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole (H₂apt), was used to synthesize a series of coordination polymers with cobalt(II), zinc(II), and cadmium(II). rsc.org These compounds are isomorphous and form two-dimensional layers that are further assembled into 3D supramolecular architectures through hydrogen bonding. rsc.org The cobalt-based polymer was found to exhibit magnetic ordering at low temperatures. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dihydro-1H-tetrazol-5-amine hydrate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of thiourea derivatives with hydrazine hydrate under reflux conditions. Optimization involves controlling stoichiometric ratios (e.g., hydrazine hydrate to precursor), reaction temperature (80–100°C), and pH (neutral to slightly acidic). Purity can be improved by recrystallization from methanol-water mixtures. Kinetic studies using HPLC or in-situ FTIR can monitor intermediate formation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of 2,3-dihydro-1H-tetrazol-5-amine hydrate?

- Methodological Answer :

- NMR : - and -NMR identify proton environments and carbon hybridization (e.g., aromatic tetrazole protons at δ 8.5–9.5 ppm) .

- X-ray Crystallography : Resolves tautomeric forms (1H- vs. 2H-tetrazole) and hydrogen-bonding networks in the hydrate .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (103.085 g/mol for CHN·HO) and fragmentation patterns .

Q. How are thermodynamic properties (e.g., enthalpy of formation) experimentally determined for this compound?

- Methodological Answer : Bomb calorimetry measures combustion enthalpy (), while sublimation enthalpy () is derived from vapor pressure data via Knudsen effusion. Solid-state is calculated using Hess’s law, combining combustion data with reference enthalpies of CO, HO, and N .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., ) be resolved?

- Methodological Answer : Discrepancies often arise from polymorphic variations or hydration state inconsistencies. Researchers should:

- Validate sample purity via elemental analysis and DSC.

- Replicate studies using standardized protocols (e.g., NIST-recommended calorimetry methods).

- Compare results with computational predictions (DFT or group contribution models) to identify outliers .

Q. What computational strategies are suitable for modeling the reactivity and stability of 2,3-dihydro-1H-tetrazol-5-amine hydrate?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict tautomer stability and reaction pathways (e.g., ring-opening under acidic conditions).

- Molecular Dynamics (MD) : Simulate hydration effects on crystal packing using force fields like OPLS-AA.

- AI-Driven Tools : Platforms like COMSOL Multiphysics integrate experimental data to predict degradation kinetics under varying humidity/temperature .

Q. What experimental designs are recommended for studying the compound’s stability under industrial storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to track decomposition products (e.g., ammonia release).

- Light Sensitivity : Use UV-Vis spectroscopy to monitor photodegradation rates under IEC 62471 standard light sources.

- Mechanistic Studies : Isotope labeling (-tetrazole) and in-situ Raman spectroscopy elucidate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.